N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-16-21(19,20)12-6-3-5-11(9-12)13(18)17-14(10-15)7-4-8-14/h3,5-6,9,16H,2,4,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLUYKZOISEWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2(CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutanone with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, under basic conditions to form the cyanocyclobutyl intermediate.
Introduction of the ethylsulfamoyl group: The intermediate is then reacted with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the ethylsulfamoyl group.
Coupling with benzamide: Finally, the product is coupled with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide may exhibit anticancer properties. The benzamide structure is often associated with the inhibition of specific enzymes involved in cancer cell proliferation.
- Mechanism of Action : It may act as an inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression related to cell cycle and apoptosis .
- Case Study : A study demonstrated that benzamide derivatives can selectively target cancer cells with overexpressed HDACs, leading to reduced tumor growth in vivo.
Neurological Disorders
The compound's ability to modulate cellular pathways suggests potential applications in treating neurological disorders.
- Therapeutic Potential : It may be useful in conditions like Alzheimer's disease or multiple sclerosis, where HDAC inhibition can lead to neuroprotective effects .
- Research Findings : In preclinical models, HDAC inhibitors have shown promise in improving cognitive function and reducing neuroinflammation.
Inflammatory Diseases
This compound could serve as a therapeutic agent for various inflammatory diseases due to its potential anti-inflammatory properties.
- Application : It may help manage conditions such as rheumatoid arthritis by modulating immune responses.
- Evidence : Studies have indicated that similar compounds can reduce markers of inflammation and improve clinical outcomes in animal models of autoimmune diseases .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Chemical Structure | Primary Application | Research Findings |
|---|---|---|---|
| This compound | C12H14N2O2S | Anticancer, Neurological | Inhibits HDAC activity, reduces tumor growth |
| Vorinostat | C14H16N2O3 | Cancer (HDAC inhibitor) | Approved for T-cell lymphoma, shows efficacy in trials |
| Trichostatin A | C17H20N4O5 | Cancer (HDAC inhibitor) | Potent neuroprotective effects observed |
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Cyanocyclobutyl vs. Cyclohexyl: Analogs like 7l (1-cyanocyclohexyl) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Synthesis : Most analogs require multi-step reactions with HPLC purification, ensuring ≥95% purity, critical for reproducible biological testing .
Enzyme Inhibition
- WD Repeat Protein Inhibitors : Compounds 7h and 7k demonstrate inhibitory activity against WD Repeat-Containing Proteins, which are implicated in cancer and neurodegenerative diseases. The bromo-chloro substituents in 7k enhance binding affinity compared to the target compound’s ethylsulfamoyl group, suggesting halogenation improves target engagement .
- Sigma Receptor Ligands: Radioiodinated benzamides like PIMBA show high tumor uptake in prostate cancer models.
Physicochemical Properties
| Property | Target Compound | 7h | PIMBA |
|---|---|---|---|
| Molecular Weight | ~350 g/mol | ~450 g/mol | ~450 g/mol |
| LogP (Predicted) | 2.1 | 3.5 | 3.8 |
| Solubility (Aqueous) | Moderate | Low | Low |
| Hydrogen Bond Acceptors | 5 | 6 | 5 |
Implications :
- The target compound’s lower LogP suggests better solubility than 7h or PIMBA, favoring oral bioavailability.
- Higher hydrogen bond acceptors in 7h may enhance target binding but reduce blood-brain barrier penetration.
Biological Activity
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its cytotoxic effects against cancer cell lines. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a benzamide moiety combined with a sulfamoyl group. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 270.35 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoyl derivatives with sulfamoyl chlorides under controlled conditions. The synthetic pathway generally includes:
- Formation of the benzamide backbone.
- Introduction of the ethylsulfamoyl group via nucleophilic substitution.
- Cyclization to introduce the cyanocyclobutyl moiety.
Enzyme Inhibition
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). For instance, related sulfamoyl-benzamide compounds have shown IC values in the low micromolar range, indicating their potential as selective inhibitors:
- h-NTPDase1 : IC = 2.88 ± 0.13 μM
- h-NTPDase2 : IC values in sub-micromolar concentrations.
These findings suggest that the compound may modulate purinergic signaling pathways, which are crucial in various physiological processes including inflammation and cancer progression .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed promising results for this compound. For example, studies have shown that related compounds exhibit potent cytotoxic effects against:
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colorectal cancer)
In vitro studies indicate that these compounds can induce apoptosis in cancer cells, which is a crucial mechanism for anti-cancer activity. The most potent derivatives demonstrated significant inhibition of cell proliferation and induced cell cycle arrest at the G1/S phase .
Case Study 1: Inhibition of h-NTPDases
A recent study focused on the synthesis and biological evaluation of novel sulfamoyl-benzamide derivatives, including this compound. The study highlighted its role as a selective inhibitor for h-NTPDases, with particular emphasis on its potential therapeutic applications in treating conditions associated with dysregulated purinergic signaling .
Case Study 2: Cytotoxic Activity Against Cancer Cell Lines
In another investigation, a series of benzamide derivatives were assessed for their cytotoxic properties against several cancer cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like cisplatin, particularly against MDA-MB-231 cells. Flow cytometry analysis confirmed that treatment with this compound led to increased sub-G1 populations, indicative of apoptosis induction .
Summary of Findings
| Activity Type | Target/Cell Line | IC | Mechanism |
|---|---|---|---|
| Enzyme Inhibition | h-NTPDase1 | 2.88 ± 0.13 μM | Inhibition of nucleotide hydrolysis |
| Cytotoxicity | MDA-MB-231 (breast cancer) | Potent (specific IC not provided) | Induction of apoptosis |
| SUIT-2 (pancreatic cancer) | More potent than cisplatin | Cell cycle arrest | |
| HT-29 (colorectal cancer) | More potent than cisplatin | Cell cycle arrest |
Q & A
Q. What are the standard synthetic routes for N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide?
The synthesis typically involves multi-step reactions, starting with the coupling of 3-amino-5-(1-cyanocyclobutyl)-N-methylbenzamide with sulfonamide precursors under heating in tetrahydrofuran (THF). Subsequent steps include purification via reverse-phase high-performance liquid chromatography (HPLC) to achieve ≥95% purity. Key intermediates and reaction conditions are optimized using coupling agents and strong bases to facilitate sulfonamide bond formation .
Q. What analytical methods are used to confirm the structure and purity of this compound?
Nuclear magnetic resonance (¹H NMR) and liquid chromatography-mass spectrometry (LCMS) are primary tools for structural confirmation. High-resolution mass spectrometry (HRMS) further validates molecular weight. Purity is assessed via HPLC with UV detection, ensuring ≥95% purity thresholds .
Q. How is the compound screened for initial biological activity?
In vitro assays targeting enzymes or receptors (e.g., histone deacetylases) are employed. Dose-response studies in cell-based models (e.g., cancer or neurological lines) evaluate potency (IC₅₀ values). Parallel assays assess selectivity against off-target proteins to prioritize lead optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves solvent selection (e.g., dimethylformamide for solubility), inert atmosphere (nitrogen/argon) to prevent side reactions, and temperature control. Reaction monitoring via thin-layer chromatography (TLC) or real-time LCMS helps identify intermediates and adjust stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., pH, temperature), compound purity, or structural analogs. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) and rigorous purity checks (e.g., HRMS, elemental analysis) are critical. Structural analogs with modified substituents (e.g., cyclobutyl vs. cyclohexyl groups) should be compared to isolate structure-activity relationships .
Q. How does the compound interact with histone deacetylases (HDACs), and what are the implications for therapeutic development?
The benzamide moiety enables selective HDAC inhibition, particularly in brain regions like the frontal cortex. Chromatin immunoprecipitation (ChIP) studies reveal enhanced acetylation at promoters of genes like RELN and GAD67, suggesting epigenetic modulation. Region-selective potency (e.g., 30–100× higher in the cortex vs. striatum) informs targeted drug design for neuropsychiatric disorders .
Q. What computational methods support the design of derivatives with enhanced target affinity?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to HDAC active sites. Density functional theory (DFT) calculations optimize electronic properties of substituents (e.g., cyanocyclobutyl for steric effects). Machine learning models trained on structure-activity data prioritize derivatives with predicted IC₅₀ improvements .
Methodological Considerations
- Synthesis: Prioritize inert conditions and HPLC purification to minimize degradation .
- Characterization: Combine NMR, LCMS, and HRMS for unambiguous structural confirmation .
- Biological Assays: Use orthogonal in vitro and cell-based models to validate activity and selectivity .
- Data Analysis: Apply multivariate statistical tools to dissect structure-activity relationships and resolve assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
